molecular formula C23H23FO5 B4630506 ethyl 3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B4630506
M. Wt: 398.4 g/mol
InChI Key: YJKSBPPWWYHUPB-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a coumarin-derived compound featuring a fluorinated benzyloxy substituent at the 7-position of the chromen-2-one core. Its structure includes a propanoate ester side chain at the 3-position and methyl groups at the 4- and 8-positions.

Properties

IUPAC Name

ethyl 3-[7-[(3-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FO5/c1-4-27-21(25)11-9-19-14(2)18-8-10-20(15(3)22(18)29-23(19)26)28-13-16-6-5-7-17(24)12-16/h5-8,10,12H,4,9,11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKSBPPWWYHUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC(=CC=C3)F)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of 4,8-dimethyl-7-hydroxy-2H-chromen-2-one with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. This reaction forms the 7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one intermediate. The final step involves the esterification of this intermediate with ethyl 3-bromopropanoate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-ol derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets. The chromen-2-one core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorobenzyl group may enhance binding affinity and specificity, while the ethyl propanoate moiety can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key structural analogs differ in the substituents on the benzyloxy group (7-position) and modifications to the chromen-2-one core. Below is a comparative analysis based on substituent effects, molecular properties, and inferred bioactivity:

Compound Substituent (7-position) Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl 3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate (Target) 3-fluorobenzyloxy C23H23FO5* ~398.44* High electronegativity; potential enhanced binding affinity due to fluorine .
Ethyl 3-{7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate () 3-methoxybenzyloxy C24H26O6 410.47 Electron-donating methoxy group; increased solubility in polar solvents .
Ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate () 4-tert-butylbenzyloxy C27H32O5* ~460.55* Bulky tert-butyl group; steric hindrance may reduce enzymatic degradation .
Ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate () Hydroxy C16H18O5 290.31 Polar hydroxyl group; higher hydrogen-bonding capacity .
Ethyl 3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate () 2-bromo-6-chlorobenzyloxy C22H20BrClO5 479.70 Halogenated substituents; increased lipophilicity and potential cytotoxicity .

*Inferred from structural analogs; exact data unavailable in evidence.

Structural Analysis Tools

Crystallographic data for analogs were likely refined using SHELXL () and visualized via WinGX/ORTEP (), ensuring accurate conformational analysis .

Biological Activity

Chemical Structure and Properties

Ethyl 3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate features a chromenone core with various substituents that may influence its biological properties. The presence of the 3-fluorobenzyl group is particularly noteworthy due to the potential for enhanced lipophilicity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₉F₁O₃
Molecular Weight300.34 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Compounds with chromenone structures have been shown to inhibit various enzymes, including those involved in cancer progression and inflammation.
  • Antioxidant Activity : The presence of the chromenone moiety suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Antimicrobial Properties : Similar compounds have exhibited antimicrobial activities against a range of pathogens, indicating that this compound may also possess such properties.

Case Studies and Research Findings

  • Anticancer Activity : A study investigated the effects of similar chromenone derivatives on cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through caspase activation and modulation of the PI3K/Akt pathway. This suggests that this compound may have similar effects due to its structural characteristics.
  • Antimicrobial Testing : In vitro assays have shown that compounds with similar structures exhibit significant activity against Gram-positive and Gram-negative bacteria. The fluorobenzyl group may enhance membrane permeability, increasing the efficacy of the compound against bacterial strains.

Table 2: Biological Activity Summary

Activity TypeEffectivenessReference
AnticancerInduces apoptosis
AntimicrobialEffective against bacteria
AntioxidantReduces oxidative stress

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

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